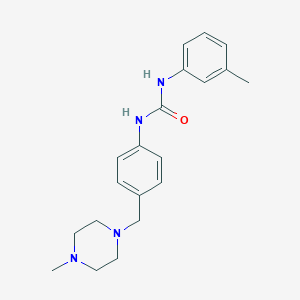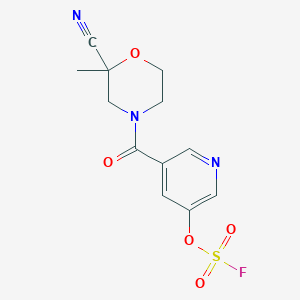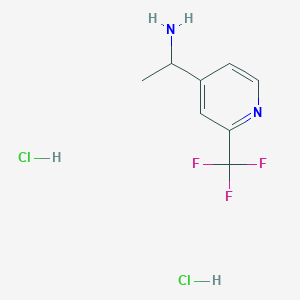
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Research into 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(m-tolyl)urea derivatives has highlighted their potential in cancer therapy, particularly through antiproliferative activities against various cancer cell lines. A study by Al-Sanea et al. (2018) synthesized derivatives of this compound and subjected them to in vitro antiproliferative screening against a panel of National Cancer Institute (NCI)-60 human cancer cell lines. This screening revealed that some derivatives, especially those with hydroxymethylpiperidine moieties, demonstrated broad-spectrum antiproliferative activity, indicating their potential as lead compounds for cancer therapy (Al-Sanea, M. M., Khan, M. S. A., Abdelazem, A., Lee, S. H., Mok, P., Gamal, M., Shaker, M. E., Afzal, M., Youssif, B., & Omar, N., 2018).
Enzyme Inhibition for Pain Management
Another significant area of application is in enzyme inhibition for the management of inflammatory pain. Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. These inhibitors showed improved pharmacokinetic parameters and, upon oral administration in mice, demonstrated potent anti-inflammatory and analgesic effects, suggesting their utility in developing new treatments for chronic pain and inflammation (Rose, T., Morisseau, C., Liu, J.-Y., Inceoğlu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D., 2010).
Corrosion Inhibition
Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share a similar functional urea group with the compound , for mild steel in 1 N HCl. This study found that these derivatives acted as efficient corrosion inhibitors, suggesting the potential of urea derivatives, including this compound, in protecting metal surfaces from corrosion in acidic environments (Mistry, B., Patel, N., Patel, M. J., & Jauhari, S., 2011).
Antimycobacterial Activity
Biava et al. (2008) synthesized derivatives of 1,5-diphenylpyrrole, which, like the compound , contain urea and piperazine structures. These derivatives were evaluated for their activity against Mycobacterium tuberculosis and atypical mycobacteria. The study indicated that some derivatives exhibited significant antimycobacterial activity, suggesting that structural analogs of this compound could be explored for the treatment of tuberculosis and related infections (Biava, M., Porretta, G. C., Poce, G., De Logu, A., Saddi, M., Meleddu, R., Manetti, F., De Rossi, E., & Botta, M., 2008).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-4-3-5-19(14-16)22-20(25)21-18-8-6-17(7-9-18)15-24-12-10-23(2)11-13-24/h3-9,14H,10-13,15H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZPJGDOUBBADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)



![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)


![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)
![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)
